N-Cyclohexylnicotinamide
Description
N-Cyclohexylnicotinamide (C₁₂H₁₆N₂O) is a nicotinamide derivative featuring a cyclohexyl group substituted at the amide nitrogen. Its molecular structure comprises a pyridine ring connected to a carboxamide group, which is further bonded to a cyclohexyl moiety. The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 17.596 Å, b = 6.4050 Å, c = 10.1167 Å, and β = 97.97° . Key structural features include a dihedral angle of 22.93° between the pyridine ring and the amide plane, as well as intermolecular N–H···O hydrogen bonds that propagate along the [001] direction, forming one-dimensional chains . Additional stabilization arises from π-π interactions between inversion-related pyridine rings, with a centroid-to-centroid distance of 3.825 Å .
The compound is synthesized via copper-catalyzed alkylation of nicotinamide with iodocyclohexane, achieving yields of 82–84% . Its purity and structural integrity are confirmed by ¹H NMR spectroscopy, which reveals characteristic signals for the pyridine ring (δ 8.94–7.37 ppm) and cyclohexyl protons (δ 4.04–1.15 ppm) .
Properties
CAS No. |
10354-56-0 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-cyclohexylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15) |
InChI Key |
VQRIASKDLZXYTO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Cyclohexyl-Substituted Amides
Key Differences :
- Functional Groups : this compound’s pyridine ring distinguishes it from N-Cyclohexylacetamide (acetamide group) and N-(carboxymethyl)cycloheximide (carboxymethyl substituent).
- Synthesis Efficiency : The copper-catalyzed alkylation of this compound achieves higher yields (82–84%) compared to the multi-step synthesis of N-(carboxymethyl)cycloheximide (41–77%) .
- Structural Complexity : this compound exhibits a more intricate crystal packing due to dual stabilization via hydrogen bonds and π-π interactions, whereas simpler analogues like N-Cyclohexylacetamide likely rely solely on H-bonding .
Nicotinamide Derivatives in Biochemistry
Key Differences :
Other Amide-Based Compounds
Key Differences :
- Applications : N-Hydroxyoctanamide is utilized for metal ion binding, whereas this compound’s rigid structure makes it suitable for crystallography and coordination chemistry .
- Synthesis Complexity : this compound’s synthesis demands precise control over stereochemistry to maintain crystallographic integrity, unlike simpler amides .
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